(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate typically involves the amidination of cyclohexanecarboxylic acid followed by esterification with 4-tert-butylphenol. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a trypsin inhibitor, blocking the entry of HeLa cells from the G2 phase into mitosis.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate involves its role as a trypsin inhibitor. It binds to the active site of trypsin, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition affects various cellular processes, including cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Amidinocyclohexanecarboxylic acid methyl ester
- 4-Amidinocyclohexanecarboxylic acid ethyl ester
- 4-Amidinocyclohexanecarboxylic acid phenyl ester
Uniqueness
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit trypsin and affect cell cycle progression sets it apart from other similar compounds .
Properties
CAS No. |
153235-96-2 |
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Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
InChI Key |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Synonyms |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Origin of Product |
United States |
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